molecular formula C21H20BrN3O2 B14875618 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B14875618
M. Wt: 426.3 g/mol
InChI Key: XBRNUKBVKTWFRE-UHFFFAOYSA-N
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Description

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an isopropylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the bromophenyl group and the isopropylphenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on: This compound shares the bromophenyl and isopropylphenyl groups but differs in its overall structure and functional groups.

    Phenyl boronic acid derivatives: These compounds also contain aromatic rings and are used in various chemical reactions and applications.

Uniqueness

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-14(2)15-6-8-18(9-7-15)23-20(26)13-25-21(27)11-10-19(24-25)16-4-3-5-17(22)12-16/h3-12,14H,13H2,1-2H3,(H,23,26)

InChI Key

XBRNUKBVKTWFRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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